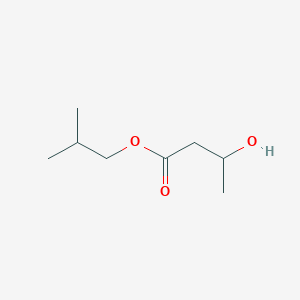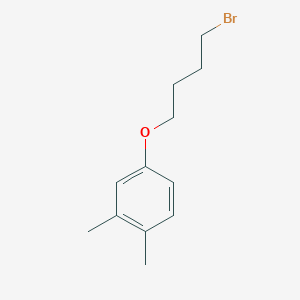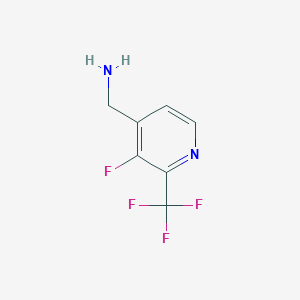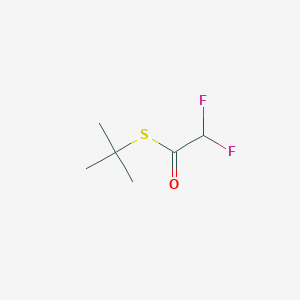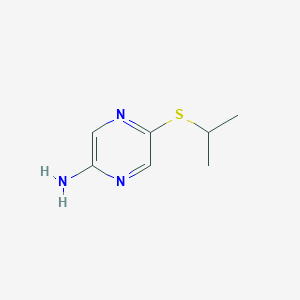![molecular formula C9H8N4O2 B8659352 2-[3-(tetrazol-1-yl)phenyl]acetic acid](/img/structure/B8659352.png)
2-[3-(tetrazol-1-yl)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(tetrazol-1-yl)phenyl]acetic acid: is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a tetrazole ring attached to a phenylacetic acid moiety. Tetrazole derivatives are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(tetrazol-1-yl)phenyl]acetic acid typically involves the cycloaddition reaction of azides with nitriles. One common method is the reaction of 3-(cyanomethyl)benzonitrile with sodium azide in the presence of a catalyst such as zinc chloride. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 2-[3-(tetrazol-1-yl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding tetrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine, chlorine, or nitrating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole-N-oxides, while substitution reactions can introduce halogens or nitro groups onto the phenyl ring.
Scientific Research Applications
Chemistry: In chemistry, 2-[3-(tetrazol-1-yl)phenyl]acetic acid is used as a building block for the synthesis of more complex molecules. Its tetrazole ring can participate in click chemistry reactions, making it valuable for constructing diverse chemical libraries .
Biology: In biological research, tetrazole derivatives are studied for their potential as enzyme inhibitors and receptor agonists. They can also serve as bioisosteres for carboxylic acids in drug design, enhancing the pharmacokinetic properties of therapeutic agents .
Medicine: In medicine, this compound and its derivatives are investigated for their antimicrobial, antifungal, and anticancer activities. The tetrazole ring’s ability to mimic the carboxylate group in biological systems makes it a promising scaffold for drug development .
Industry: In the industrial sector, tetrazole derivatives are used as corrosion inhibitors, stabilizers for explosives, and precursors for advanced materials. Their unique chemical properties make them suitable for various applications in materials science and engineering .
Mechanism of Action
The mechanism of action of 2-[3-(tetrazol-1-yl)phenyl]acetic acid involves its interaction with specific molecular targets in biological systems. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. The compound’s effects are mediated through pathways involving signal transduction and gene expression regulation .
Comparison with Similar Compounds
5-Phenyltetrazole: Similar in structure but lacks the acetic acid moiety.
1H-Tetrazole: The parent compound of the tetrazole family, without any substituents.
Tetrazole-N-oxides: Oxidized derivatives of tetrazoles with different chemical properties.
Uniqueness: 2-[3-(tetrazol-1-yl)phenyl]acetic acid is unique due to the presence of both the tetrazole ring and the phenylacetic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C9H8N4O2 |
|---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
2-[3-(tetrazol-1-yl)phenyl]acetic acid |
InChI |
InChI=1S/C9H8N4O2/c14-9(15)5-7-2-1-3-8(4-7)13-6-10-11-12-13/h1-4,6H,5H2,(H,14,15) |
InChI Key |
DZESTEHNNXVLPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2-Dimethoxy-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B8659272.png)
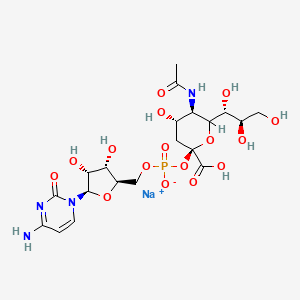
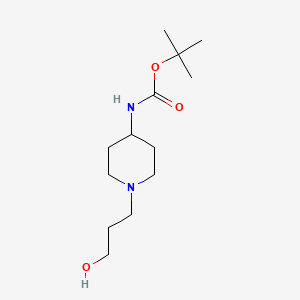
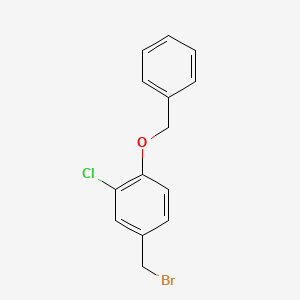
![5-(Bromomethyl)-2-phenylbenzo[d]oxazole](/img/structure/B8659317.png)
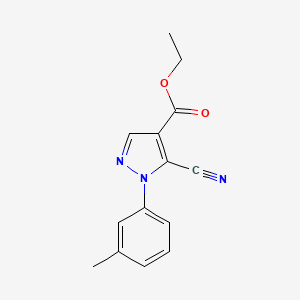
![tert-Butyl 2,4-dioxo-3-(1-methylethyl)-1,3,8-triaza-8-spiro[4.5]decanecarboxylate](/img/structure/B8659319.png)

![Methyl 2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B8659335.png)
